Cas no 887430-98-0 (4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile)
4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile,4-[(5-bromo-2-pyrimidinyl)oxy]-
- 4-(5-bromopyrimidin-2-yl)oxybenzonitrile
- 4-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbonitrile
- 4-[(5-BROMOPYRIMIDIN-2-YL)OXY]BENZONITRILE
- 4-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
- bromopyrimidinyloxybenzenecarbonitrile
- CS-0170999
- DTXSID30392086
- AKOS005071568
- 887430-98-0
- MFCD03646339
- 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
- SB58193
- AB-0803
- AC-9229
- J-513178
- 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile
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- MDL: MFCD03646339
- Inchi: 1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-3-1-8(5-13)2-4-10/h1-4,6-7H
- InChI Key: MNHXPHIQLKAJOP-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1)OC1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 274.96900
- Monoisotopic Mass: 274.969
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 58.8Ų
Experimental Properties
- Density: 1.67
- Melting Point: 145-147°
- Boiling Point: 447.2°C at 760 mmHg
- Flash Point: 224.2°C
- Refractive Index: 1.661
- PSA: 58.80000
- LogP: 2.90308
4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Room temperature
4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 046165-500mg |
4-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbonitrile, >95% |
887430-98-0 | >95% | 500mg |
$599.00 | 2023-09-06 | |
| Matrix Scientific | 046165-1g |
4-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbonitrile, >95% |
887430-98-0 | >95% | 1g |
$756.00 | 2023-09-06 | |
| Matrix Scientific | 046165-5g |
4-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbonitrile, >95% |
887430-98-0 | >95% | 5g |
$1736.00 | 2023-09-06 | |
| Fluorochem | 036452-250mg |
4-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile |
887430-98-0 | 97% | 250mg |
£78.00 | 2022-02-28 | |
| Fluorochem | 036452-1g |
4-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile |
887430-98-0 | 97% | 1g |
£213.00 | 2022-02-28 | |
| Fluorochem | 036452-5g |
4-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile |
887430-98-0 | 97% | 5g |
£798.00 | 2022-02-28 | |
| TRC | B800543-50mg |
4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile |
887430-98-0 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B800543-100mg |
4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile |
887430-98-0 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B800543-500mg |
4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile |
887430-98-0 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Alichem | A089000458-5g |
4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile |
887430-98-0 | 95% | 5g |
$796.89 | 2023-08-31 |
4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile Suppliers
4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile
Professional Introduction to 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile (CAS No. 887430-98-0)
4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile, identified by the chemical abstracts service number CAS No. 887430-98-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a bromo-pyrimidine moiety linked to a benzonitrile group, make it a promising candidate for further exploration in drug discovery and development.
The bromo-pyrimidin-2-yloxy substituent in the molecular structure of 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile plays a crucial role in determining its chemical reactivity and biological interactions. Pyrimidine derivatives are widely recognized for their involvement in various biological pathways, including DNA replication, transcription, and repair. The bromine atom at the 5-position of the pyrimidine ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. This property is particularly valuable in medicinal chemistry, where such reactivity allows for facile functionalization and derivatization to generate novel compounds with enhanced pharmacological profiles.
Benzonitrile, another key component of this compound, is a versatile pharmacophore that has been extensively studied for its role in various therapeutic contexts. The nitrile group (-CN) is known to contribute to the bioavailability and metabolic stability of drug molecules. Additionally, benzonitrile derivatives have shown promise in inhibiting certain enzymes and receptors, making them relevant in the development of treatments for conditions such as cancer, inflammation, and neurological disorders. The combination of these two moieties in 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile creates a unique framework that could potentially lead to the discovery of new therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile and biological targets. These studies have highlighted the compound's potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. For instance, computational docking simulations have suggested that this molecule may interact with ATP-binding sites on kinases, thereby inhibiting their activity. Such findings are consistent with emerging research indicating that pyrimidine-based compounds can modulate key signaling pathways implicated in diseases like cancer.
In vitro studies have also demonstrated the anti-proliferative effects of 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile on various cancer cell lines. These experiments have shown that the compound induces apoptosis by disrupting mitochondrial function and activating caspase-dependent pathways. The presence of the bromo-pyrimidine moiety appears to be critical for these effects, as analogous compounds without this substituent exhibit significantly reduced activity. This observation underscores the importance of structural optimization in enhancing the therapeutic potential of pyrimidine derivatives.
The synthetic route to 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include nucleophilic aromatic substitution reactions to introduce the pyrimidine unit and subsequent coupling reactions to attach the benzonitrile moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, which is essential for both academic research and industrial applications.
From a medicinal chemistry perspective, 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile represents an intriguing scaffold for drug development. Its unique structural features offer opportunities for designing analogs with improved pharmacokinetic properties, such as enhanced solubility or prolonged half-life. Additionally, its ability to modulate key biological targets makes it a valuable starting point for developing treatments against a range of diseases.
The growing interest in pyrimidine derivatives as therapeutic agents is reflected in numerous publications discussing their applications in oncology, immunology, and infectious diseases. For example, recent studies have explored the use of pyrimidine-based compounds as inhibitors of viral enzymes or as modulators of immune responses. The versatility of structures like 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile makes them suitable candidates for addressing unmet medical needs across different therapeutic areas.
In conclusion,4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile (CAS No. 887430-98-0) is a structurally unique compound with significant potential in pharmaceutical research and drug development. Its combination of a bromo-pyrimidine moiety and a benzonitrile group endows it with distinctive chemical properties that make it an attractive candidate for further exploration. Ongoing research continues to uncover new applications for this compound and its derivatives, reinforcing its importance as a building block in modern medicinal chemistry.
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